

experimental protocols using (2-Bromophenyl)methylamine

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Compound of Interest

Compound Name: [(2-Bromophenyl)methyl]
(propyl)amine

CAS No.: 807343-04-0

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An In-Depth Guide to the Synthetic Utility of (2-Bromophenyl)methylamine: Protocols and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (2-Bromophenyl)methylamine is a prime example of a versatile bifunctional building block, offering chemists two distinct and highly valuable reactive handles within a single, simple molecule: a nucleophilic primary amine and a synthetically versatile aryl bromide.^{[1][2]} This unique combination allows for sequential or orthogonal functionalization, making it a coveted precursor for a wide array of molecular scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.^{[3][4][5][6]}

The primary amine moiety serves as a classical nucleophile, readily participating in N-alkylation, acylation, and reductive amination reactions. More significantly, the 2-bromo-substituted phenyl ring is an ideal substrate for modern palladium-catalyzed cross-coupling reactions.^{[6][7]} This enables the facile construction of carbon-carbon and carbon-nitrogen

bonds, which are fundamental to the assembly of biaryl systems and complex amine derivatives prevalent in drug discovery.[8][9]

This technical guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, field-tested understanding of how to leverage (2-Bromophenyl)methylamine in key synthetic transformations. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to ensure both reliability and scientific rigor.

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Property	Value	Source
Chemical Name	(2-Bromophenyl)methanamine	[1][2]
CAS Number	3959-05-5	[1][2]
Molecular Formula	C ₇ H ₈ BrN	[1][2]
Molecular Weight	186.05 g/mol	[2]
Appearance	Typically a liquid	-
Storage	2-8°C, Refrigerator	[1]

Mandatory Safety Protocols:

(2-Bromophenyl)methylamine and its related compounds are classified as hazardous substances. Strict adherence to safety protocols is non-negotiable.

- **Hazard Classification:** The compound is often classified as causing skin irritation/corrosion and serious eye damage.[10][11][12] It may also be harmful if swallowed.[2]
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

- Handling: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are immediately accessible.[10]
- Incompatibilities: Avoid contact with strong oxidizing agents.[10]
- Disposal: Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of (2-Bromophenyl)methylamine is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable site for oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new, valuable chemical bonds. We will focus on two of the most impactful and widely adopted transformations: the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).[6][7]

Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for coupling amines with aryl halides.[13][14] This reaction is indispensable for creating the diarylamine and N-aryl benzylamine scaffolds found in countless bioactive molecules.

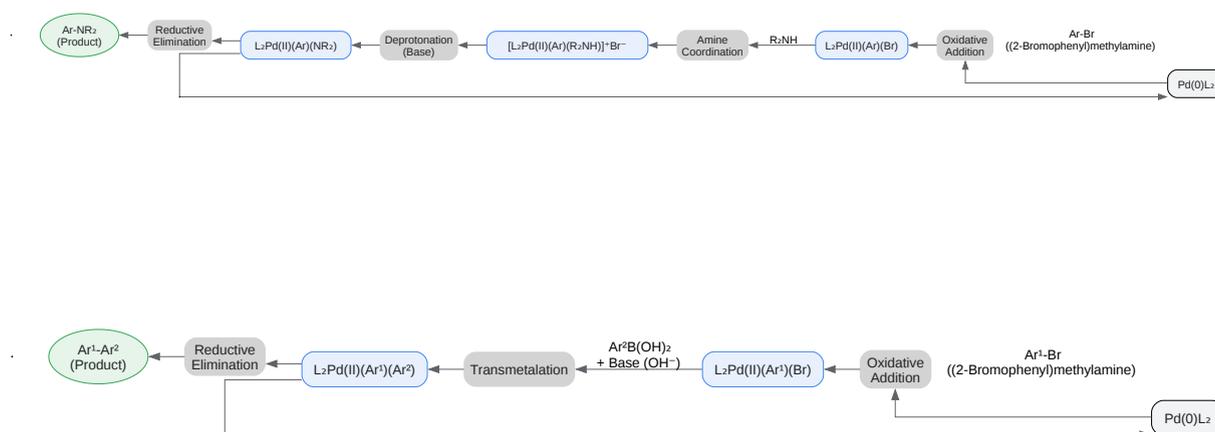
Objective: To provide a general, reliable protocol for the palladium-catalyzed coupling of an amine with the aryl bromide moiety of (2-Bromophenyl)methylamine to synthesize N-substituted-2-(aminomethyl)aniline derivatives.

Causality in Reagent Selection:

- Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

- **Ligand:** The choice of phosphine ligand is critical. Bulky, electron-rich ligands (often called "Buchwald ligands" like XPhos or SPhos) are essential.[15] They stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination to release the product.[15] Bidentate ligands like BINAP were among the first effective systems developed.[13][16]
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile for the palladium complex. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices.[16]

Catalytic Cycle: Buchwald-Hartwig Amination



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